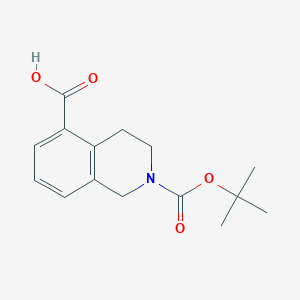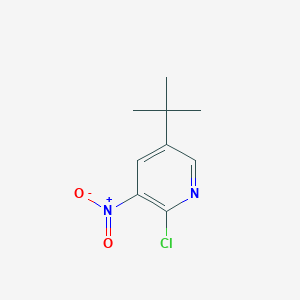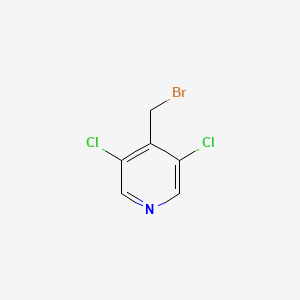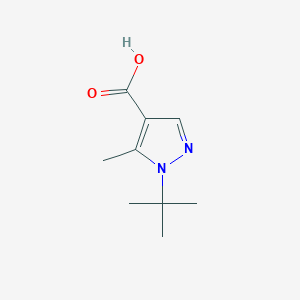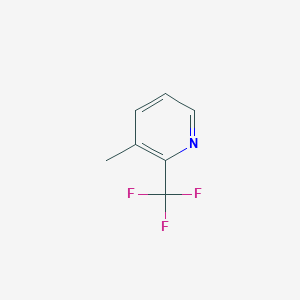
3-甲基-2-(三氟甲基)吡啶
描述
3-Methyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the second position of the pyridine ring and a methyl group (-CH₃) at the third position. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
科学研究应用
3-Methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and agrochemicals.
Medicine: It is a key intermediate in the synthesis of drugs with antifungal, antibacterial, and antiviral properties.
Industry: The compound is utilized in the production of materials with specific electronic and optical properties
作用机制
Target of Action
3-Methyl-2-(trifluoromethyl)pyridine (3M2TFP) is a versatile compound used in various chemical reactions. It is often used as a building block in the synthesis of agrochemicals and pharmaceuticals . The primary targets of 3M2TFP are the enzymes or receptors in pests or diseases that these agrochemicals and pharmaceuticals aim to control or treat .
Mode of Action
The mode of action of 3M2TFP is largely dependent on the specific agrochemical or pharmaceutical it is incorporated into. Generally, 3M2TFP enhances the biological activities of these compounds due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, in the Suzuki–Miyaura cross-coupling reaction, 3M2TFP participates in the transmetalation process, where it is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3M2TFP are also dependent on the specific agrochemical or pharmaceutical it is part of. In the context of agrochemicals, 3M2TFP-containing compounds often disrupt essential biochemical pathways in pests, leading to their elimination .
Pharmacokinetics
The trifluoromethyl group in 3m2tfp is known to enhance the metabolic stability and bioavailability of pharmaceuticals .
Result of Action
The result of 3M2TFP’s action is the enhanced efficacy of the agrochemicals and pharmaceuticals it is part of. For example, in agrochemicals, 3M2TFP contributes to superior pest control properties .
生化分析
Biochemical Properties
3-Methyl-2-(trifluoromethyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in 3-Methyl-2-(trifluoromethyl)pyridine is known to enhance the compound’s ability to inhibit certain enzymes by forming strong hydrogen bonds with the active sites of these enzymes . This interaction can lead to the modulation of enzyme activity, affecting various biochemical pathways.
Cellular Effects
The effects of 3-Methyl-2-(trifluoromethyl)pyridine on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methyl-2-(trifluoromethyl)pyridine has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Methyl-2-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation . The trifluoromethyl group in 3-Methyl-2-(trifluoromethyl)pyridine enhances its binding affinity to target proteins, resulting in significant changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2-(trifluoromethyl)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Methyl-2-(trifluoromethyl)pyridine remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 3-Methyl-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, 3-Methyl-2-(trifluoromethyl)pyridine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
3-Methyl-2-(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations. The presence of the trifluoromethyl group in 3-Methyl-2-(trifluoromethyl)pyridine enhances its ability to participate in these metabolic pathways, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Methyl-2-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, 3-Methyl-2-(trifluoromethyl)pyridine can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The distribution of this compound within tissues also influences its overall biological activity.
Subcellular Localization
The subcellular localization of 3-Methyl-2-(trifluoromethyl)pyridine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 3-Methyl-2-(trifluoromethyl)pyridine may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound within the cell determines its interactions with other biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of 3-methylpyridine using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is typically carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of trifluoromethyl-substituted pyridines often involves vapor-phase reactions. For instance, simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts like iron fluoride can yield trifluoromethylpyridines in good yields .
化学反应分析
Types of Reactions: 3-Methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) or sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include pyridine N-oxides, difluoromethyl derivatives, and various substituted pyridines .
相似化合物的比较
- 2-(Trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: Compared to other trifluoromethyl-substituted pyridines, 3-Methyl-2-(trifluoromethyl)pyridine is unique due to the presence of the methyl group at the third position. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound in specific applications .
属性
IUPAC Name |
3-methyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-3-2-4-11-6(5)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYVIESJJAWOAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629307 | |
| Record name | 3-Methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-78-6 | |
| Record name | 3-Methyl-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




